molecular formula C5H11NO B8531079 N-Pentylidenehydroxylamine CAS No. 628-79-5

N-Pentylidenehydroxylamine

Cat. No.: B8531079
CAS No.: 628-79-5
M. Wt: 101.15 g/mol
InChI Key: YUKIAUPQUWVLBK-UHFFFAOYSA-N
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Description

N-Pentylidenehydroxylamine is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a functional group with the general structure R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. The (Z)- configuration indicates the specific geometric isomer of the compound, where the substituents on the carbon-nitrogen double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pentylidenehydroxylamine can be synthesized through the reaction of pentanal with hydroxylamine. The reaction typically occurs under mild conditions, often in an aqueous or alcoholic medium. The general reaction is as follows: [ \text{Pentanal} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

Industrial production of oximes, including pentanal, oxime, (Z)-, often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include aniline or phenylenediamine derivatives, which can accelerate the reaction by acting as nucleophilic catalysts .

Chemical Reactions Analysis

Types of Reactions

N-Pentylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as bleach (sodium hypochlorite).

    Reduction: Oximes can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in an aqueous medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for ester formation.

Major Products Formed

    Oxidation: Nitriles.

    Reduction: Amines.

    Substitution: Esters, ethers, and other substituted oximes.

Mechanism of Action

The mechanism of action of pentanal, oxime, (Z)- involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions in coordination complexes. In biological systems, it may interact with enzymes or proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Butanal, oxime, (Z)-: Similar structure but with a shorter carbon chain.

    Hexanal, oxime, (Z)-: Similar structure but with a longer carbon chain.

    2-Pentanone oxime: Similar functional group but with a ketone instead of an aldehyde.

Uniqueness

N-Pentylidenehydroxylamine is unique due to its specific geometric configuration and the presence of an aldehyde-derived oxime group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other oximes .

Properties

CAS No.

628-79-5

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-pentylidenehydroxylamine

InChI

InChI=1S/C5H11NO/c1-2-3-4-5-6-7/h5,7H,2-4H2,1H3

InChI Key

YUKIAUPQUWVLBK-UHFFFAOYSA-N

Canonical SMILES

CCCCC=NO

Origin of Product

United States

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